
VER-246608
Overview
Description
VER-246608 is a novel and selective ATP competitive pan-isoform inhibitor of pyruvate dehydrogenase kinase. This compound has shown potential in disrupting Warburg metabolism and inducing context-dependent cytostasis in cancer cells .
Preparation Methods
The synthesis of VER-246608 involves a combination of NMR-based fragment screening and structure-guided medicinal chemistry to enhance compound potency and selectivity . Specific synthetic routes and reaction conditions are detailed in supplementary methods of related research articles . Industrial production methods are not explicitly detailed in the available literature.
Chemical Reactions Analysis
VER-246608 undergoes various chemical reactions, primarily involving its interaction with pyruvate dehydrogenase kinase. It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase . The compound has shown to inhibit the phosphorylation of the E1α subunit of the pyruvate dehydrogenase complex, leading to increased activity of the complex . Common reagents and conditions used in these reactions include β-Chloro-L-alanine, 2-deoxyglucose, and 3-bromopyruvate . Major products formed from these reactions include reduced lactate production and glucose consumption .
Scientific Research Applications
Key Findings:
- Increased PDC Activity : Treatment with VER-246608 significantly increases PDC activity, which correlates with enhanced oxygen consumption rates in cancer cells.
- Reduced Glycolysis : The compound attenuates glycolytic activity, as evidenced by decreased lactate production and glucose consumption under glucose-depleted conditions.
- Condition-Selective Cytotoxicity : this compound demonstrates enhanced potency in nutrient-limited environments, suggesting its potential utility in targeting tumor microenvironments that are often hypoxic and nutrient-deprived .
Cancer Cell Metabolism
This compound has been shown to reverse the Warburg effect by promoting oxidative metabolism over glycolysis. This metabolic shift can lead to reduced tumor growth and increased sensitivity to chemotherapeutic agents like doxorubicin .
Combination Therapies
The compound's ability to potentiate the effects of other treatments makes it a candidate for combination therapies. For example, when used alongside doxorubicin, this compound enhances the cytotoxic effects on cancer cells, particularly under conditions of serum or glucose depletion .
Targeting Specific Cancer Types
Research indicates that this compound may be particularly effective against cancers with high levels of PDK expression. Cell lines such as PC-3 (prostate cancer) and SW-1088 (glioblastoma) show increased sensitivity to this inhibitor under nutrient-depleted conditions .
Data Table: Summary of Experimental Findings
Case Study 1: Prostate Cancer (PC-3 Cells)
In experiments with PC-3 cells, treatment with 20 μM this compound resulted in a 66% increase in oxygen consumption and significant reductions in lactate production. These findings highlight the compound's potential to alter metabolic pathways in cancer cells effectively .
Case Study 2: Glioblastoma (SW-1088 Cells)
SW-1088 cells demonstrated increased sensitivity to this compound when cultured in serum-depleted media. The results indicated a substantial reduction in cell growth, suggesting that this compound could be explored further as a therapeutic option for glioblastoma patients .
Mechanism of Action
VER-246608 exerts its effects by inhibiting pyruvate dehydrogenase kinase, which regulates the activity of the pyruvate dehydrogenase complex through phosphorylation . By inhibiting this kinase, this compound increases the activity of the pyruvate dehydrogenase complex, leading to increased oxygen consumption and attenuated glycolytic activity . These effects are observed under glucose-depleted conditions and require almost complete ablation of the phosphorylation of the E1α subunit .
Comparison with Similar Compounds
VER-246608 is unique in its ability to selectively inhibit all isoforms of pyruvate dehydrogenase kinase with high potency . Similar compounds include dichloroacetate, a weak inhibitor of pyruvate dehydrogenase kinase, and Nov3r, a lipoamide site inhibitor . these compounds have shown sub-maximal inhibition of pyruvate dehydrogenase kinase activity and lack the cellular activity observed with this compound .
Biological Activity
VER-246608 is a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase (PDK), a crucial enzyme involved in cellular energy metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, by disrupting the Warburg effect—a phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen.
Inhibition of PDK
This compound functions by inhibiting all isoforms of PDK, which leads to the activation of the pyruvate dehydrogenase complex (PDC). This activation results in increased oxidative phosphorylation and reduced glycolytic activity, particularly under nutrient-depleted conditions such as low glucose or serum levels. The compound has been shown to significantly increase PDC activity and oxygen consumption while attenuating lactate production in various cancer cell lines.
Condition-Selective Cytotoxicity
The biological effects of this compound are notably context-dependent. In standard culture conditions, it exhibits weak anti-proliferative effects; however, under conditions of serum or glucose depletion, its potency increases significantly. Studies indicate that the cytostatic effect correlates with reduced intracellular pyruvate levels and altered metabolic responses, including decreased deamination of L-alanine .
Key Studies and Results
- Increased PDC Activity : Treatment with this compound resulted in a significant increase in PDC activity in prostate cancer (PC-3) and leukemia (K562) cell lines. For instance, a 20 µM concentration led to a 66% increase in oxygen consumption rates in PC-3 cells .
- Glycolytic Suppression : In experiments with PC-3 cells, this compound reduced media L-lactate levels by 21% and 42% at concentrations of 9 µM and 27 µM respectively after one hour of treatment. This reduction was accompanied by decreased D-glucose consumption .
- Potentiation of Chemotherapeutics : The compound was found to enhance the efficacy of doxorubicin, a common chemotherapeutic agent, suggesting potential for combination therapies that exploit metabolic vulnerabilities in cancer cells .
Table: Summary of Biological Activity Data
Parameter | Control | This compound (20 µM) | Effect |
---|---|---|---|
Oxygen Consumption Rate | Baseline | Increased by 66% | Enhanced mitochondrial respiration |
L-Lactate Production | Baseline | Decreased by 42% | Reduced glycolytic activity |
D-Glucose Consumption | Baseline | Decreased | Impaired glucose utilization |
Cell Growth under Serum Depletion | Baseline | 70% reduction | Significant cytostatic effect |
Cancer Cell Lines
Multiple studies have evaluated the effects of this compound across different cancer cell lines:
- Prostate Cancer (PC-3) : Demonstrated significant increases in PDC activity and reductions in lactate production under glucose-depleted conditions.
- Leukemia (Jurkat Cells) : Similar metabolic shifts were observed, indicating broad applicability across various malignancies.
Combination Therapies
Research indicates that combining this compound with other agents targeting mitochondrial metabolism can yield synergistic effects. For instance, when combined with doxorubicin or other chemotherapeutics, enhanced cytotoxicity was observed under nutrient-depleted environments typical of tumor microenvironments .
Properties
IUPAC Name |
N-[4-(2-chloro-5-methylpyrimidin-4-yl)phenyl]-N-[[4-[[(2,2-difluoroacetyl)amino]methyl]phenyl]methyl]-2,4-dihydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClF2N4O4/c1-16-13-33-28(29)34-24(16)19-6-8-20(9-7-19)35(27(39)22-11-10-21(36)12-23(22)37)15-18-4-2-17(3-5-18)14-32-26(38)25(30)31/h2-13,25,36-37H,14-15H2,1H3,(H,32,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGNLQSOSJFLKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=C(C=C2)N(CC3=CC=C(C=C3)CNC(=O)C(F)F)C(=O)C4=C(C=C(C=C4)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClF2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does VER-246608 interact with its target and what are the downstream effects?
A1: this compound acts as a potent and selective ATP-competitive inhibitor of pyruvate dehydrogenase kinase (PDK) [, ]. PDK is responsible for phosphorylating and inactivating the pyruvate dehydrogenase complex (PDC), a key enzyme linking glycolysis to oxidative phosphorylation. By inhibiting PDK, this compound prevents PDC phosphorylation, leading to increased PDC activity []. This results in a shift in cellular metabolism from glycolysis to oxidative phosphorylation, characterized by increased oxygen consumption, reduced lactate production, and decreased glucose consumption [, ].
Q2: What is the relationship between this compound's effect on cellular metabolism and its anti-cancer activity?
A2: Research suggests that this compound's anti-cancer activity is context-dependent and linked to its ability to disrupt the Warburg effect, a metabolic adaptation where cancer cells favor glycolysis even in the presence of oxygen [, ]. Studies demonstrate that this compound exhibits enhanced cytotoxicity under nutrient-depleted conditions mimicking the tumor microenvironment [, ]. This is likely because under such conditions, cancer cells are more reliant on glycolysis for survival, and inhibiting this pathway with this compound becomes more detrimental [].
Q3: How does the chemical structure of this compound contribute to its activity and selectivity?
A3: While specific structure-activity relationship (SAR) data for this compound is limited in the provided abstracts, research points to the importance of the 5-membered heteroaromatic ring for potent PDHK inhibition []. Modifications to this ring system can significantly impact inhibitory activity and isoform selectivity []. This highlights the potential for targeted structural modifications to fine-tune the compound's pharmacological profile.
Q4: What are the potential implications of this compound's synergistic effects with other anti-cancer agents?
A4: this compound has demonstrated synergistic anti-cancer activity when combined with other drugs, particularly those influencing mitochondrial function, such as doxorubicin []. This suggests that combining this compound with existing therapies could enhance treatment efficacy. Further research is crucial to explore optimal drug combinations and understand the mechanisms underlying these synergistic effects. This could pave the way for more effective therapeutic strategies targeting cancer metabolism.
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